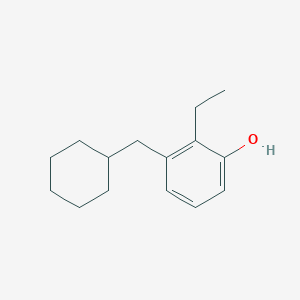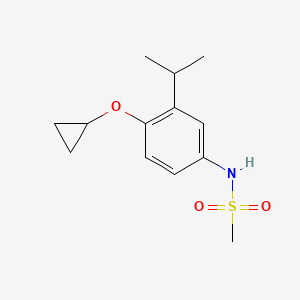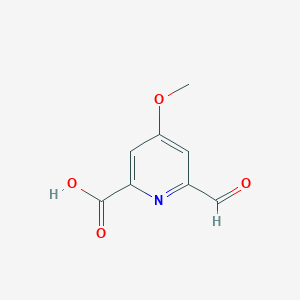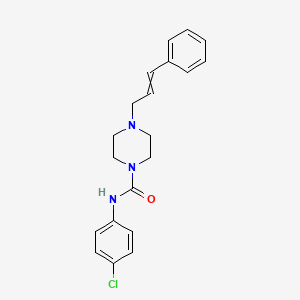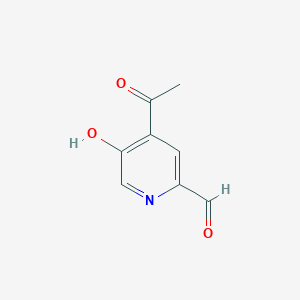
4-Acetyl-5-hydroxypyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-5-hydroxypyridine-2-carbaldehyde is an organic compound with the molecular formula C8H7NO3 It is a derivative of pyridine, a nitrogen-containing heterocycle, and features functional groups such as an acetyl group, a hydroxyl group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-hydroxypyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method starts with the functionalization of pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled reaction conditions are employed to ensure efficient production. The use of advanced catalysts and reaction monitoring systems can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-5-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the acetyl group under mild conditions.
Major Products Formed
Oxidation: Formation of 4-acetyl-5-pyridinecarboxylic acid.
Reduction: Formation of 4-acetyl-5-hydroxypyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetyl-5-hydroxypyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive ligand in coordination chemistry and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-Acetyl-5-hydroxypyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form Schiff bases with amines, leading to the formation of stable complexes. These complexes can modulate enzyme activity and inhibit specific biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress-related processes .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxypyridine-2-carbaldehyde: Similar structure but lacks the acetyl group.
4-Hydroxypyridine-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Pyridine-2-carbaldehyde: Lacks both the hydroxyl and acetyl groups.
Uniqueness
4-Acetyl-5-hydroxypyridine-2-carbaldehyde is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity. The combination of acetyl, hydroxyl, and aldehyde groups provides a versatile platform for various synthetic transformations and applications in different fields .
Properties
Molecular Formula |
C8H7NO3 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
4-acetyl-5-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H7NO3/c1-5(11)7-2-6(4-10)9-3-8(7)12/h2-4,12H,1H3 |
InChI Key |
KZDYTDWEPPEEFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=NC(=C1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




